4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline
Description
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is an aromatic amine derivative featuring a chloro substituent at the para position (C4), a methoxy group at the meta position (C3), and a cyclopropylmethyl group attached to the nitrogen atom. Its synthesis likely involves palladium-catalyzed C-N coupling or reductive amination, as seen in analogous aniline derivatives .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
InChI Key |
HEXAKCAYKXVBMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NCC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination Strategies
The para-chlorination of 3-methoxyaniline is challenging due to competing ortho/para-directing effects of the amino and methoxy groups. Two validated methods are highlighted:
Acetanilide Protection Route
-
Protection : 3-Methoxyaniline is acetylated using acetic anhydride to form 3-methoxyacetanilide, converting the amino group into a weaker meta-directing acetyl group.
-
Chlorination : Treatment with chlorosuccinimide (NCS) in dichloromethane at 0–5°C introduces chlorine at the 4-position.
-
Deprotection : Hydrolysis with 6M HCl at reflux yields 4-chloro-3-methoxyaniline.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Acetic anhydride, 80°C, 2h | 92% |
| Chlorination | NCS, CHCl, 0°C, 4h | 78% |
| Deprotection | 6M HCl, reflux, 3h | 85% |
Direct Chlorination with Lewis Acids
Alternatively, direct chlorination using Cl gas in the presence of FeCl as a catalyst achieves moderate regioselectivity. This method avoids protection-deprotection but requires rigorous temperature control (20–25°C) to minimize polychlorination byproducts.
N-Alkylation with Cyclopropylmethyl Groups
Cyclopropylmethyl Bromide Synthesis
Cyclopropylmethyl bromide, the alkylating agent, is synthesized via a two-step process:
Alkylation of 4-Chloro-3-methoxyaniline
N-Alkylation proceeds via nucleophilic substitution under basic conditions:
Procedure :
-
4-Chloro-3-methoxyaniline (1.0 eq) is dissolved in dry DMF.
-
KCO (2.5 eq) is added to deprotonate the amine.
-
Cyclopropylmethyl bromide (1.2 eq) is added dropwise at 0°C, followed by heating to 60°C for 12h.
-
Workup includes extraction with ethyl acetate, washing with brine, and column chromatography (hexane:EtOAc = 4:1).
Optimization Insights :
-
Solvent : DMF outperforms THF and DMSO in reaction efficiency.
-
Base : KCO gives higher yields than NaH or EtN due to milder conditions.
-
Temperature : Reactions at 60°C minimize cyclopropyl ring opening.
Yield and Purity :
| Parameter | Value |
|---|---|
| Isolated Yield | 82% |
| Purity (HPLC) | >98% |
Alternative Synthetic Routes
Reductive Amination
A less common approach involves reductive amination of 4-chloro-3-methoxybenzaldehyde with cyclopropylmethylamine using NaBHCN in methanol. However, this method suffers from low yields (≤45%) due to imine instability.
Chemical Reactions Analysis
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.
Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
- The major product depends on the specific reaction conditions and reagents used.
Scientific Research Applications
Research indicates that 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline may exhibit various biological activities. Its structural components suggest potential interactions with biological targets such as protein kinases, which are crucial in regulating cellular processes and are implicated in diseases like cancer .
- Case Study : In vitro studies have demonstrated that compounds with similar structures can modulate kinase activity, indicating that 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline could be investigated further for its antitumor properties .
Synthesis of Derivatives
The compound serves as a valuable building block in organic synthesis, enabling the development of various derivatives that could exhibit enhanced biological activities or improved properties for specific applications.
- Synthesis Method : The compound can be synthesized through a reaction involving 4-chloroaniline, formaldehyde, and cyclopropylmethylamine. This method allows for the production of sufficient quantities for research purposes.
| Synthesis Route | Reactants | Reaction Conditions |
|---|---|---|
| Direct Synthesis | 4-Chloroaniline + Formaldehyde + Cyclopropylmethylamine | Controlled temperature and time to ensure complete reaction |
Potential Therapeutic Applications
Given its structural characteristics, there is ongoing research into the therapeutic applications of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline. It is being investigated for its potential use in treating diseases related to kinase activity.
- Example : Compounds derived from similar structures have shown promise in treating immune-related diseases and certain cancers due to their ability to inhibit kinase activity .
Interaction Studies
Interaction studies are crucial for understanding the behavior of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline in biological systems. These studies focus on:
- Molecular Interactions : Investigating how the compound interacts with proteins and other biomolecules.
- Efficacy and Safety : Assessing the compound's effectiveness and safety profile through various assays.
Mechanism of Action
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.
Comparison with Similar Compounds
Structural and Electronic Features
4-Chloro-N-(cyclopropylmethyl)aniline (CAS 69565-54-4):
- 4-Chloro-N-[(3-chlorophenyl)methyl]-2-methylaniline (C14H13Cl2N): Substituents: 4-Cl, 2-Me, N-CH2-(3-Cl-C6H4). Molecular Weight: 266.17 g/mol.
4-Chloro-N-(3-methylsulfanylpropyl)aniline (CAS 73595-60-5):
Physicochemical Properties
Available data for analogs suggest trends:
| Property | 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline (Inferred) | 4-Chloro-N-(cyclopropylmethyl)aniline | 4-Chloro-N-(3-methylsulfanylpropyl)aniline |
|---|---|---|---|
| Molecular Weight | ~225.7 g/mol | 195.67 g/mol | 215.74 g/mol |
| logP (Partition Coefficient) | Estimated 3.2–3.6 (methoxy reduces lipophilicity) | 2.8–3.1 | 3.5–3.8 (due to SMe group) |
| Water Solubility | Moderate (methoxy enhances polarity) | Low | Very low |
Note: Experimental data for the target compound are unavailable; values are inferred from structural analogs .
Biological Activity
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is an aromatic amine with the molecular formula C₁₁H₁₄ClNO and a molecular weight of approximately 211.688 g/mol. Its structure includes a chloro group, a methoxy group, and a cyclopropylmethyl substituent, which contribute to its distinct biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight: 211.688 g/mol
- Appearance: White to cream crystalline powder
- Melting Point: 76.5 to 82.5 °C
The biological activity of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline is primarily attributed to its interactions at the molecular level. The presence of the chloro and methoxy groups allows for specific binding interactions with biological targets, potentially influencing pathways related to:
- Enzyme Inhibition: The compound may act as a substrate-competitive inhibitor for certain enzymes, similar to other compounds in its class, which has been shown in studies involving inhibitors of protein methyltransferases like SMYD2 .
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, indicating potential applications in treating infections.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline and its structural analogs:
| Compound Name | CAS Number | Biological Activity | Key Findings |
|---|---|---|---|
| 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline | Not available | Antimicrobial | Exhibits potential antimicrobial properties. |
| 4-Bromo-N-(cyclopropylmethyl)-3-methoxyaniline | Not available | Antimicrobial | Similar structure; potential for enhanced activity due to bromine substitution. |
| 3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline | 1156170-95-4 | Unknown | Different substitution pattern may alter activity. |
Case Studies
- Antimicrobial Studies : Research has indicated that compounds similar to 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline possess significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting that modifications in the amine structure can enhance or reduce activity depending on the substituents involved.
- Enzyme Interaction Studies : A study published in the Journal of Medicinal Chemistry highlighted the importance of structural modifications in enhancing the potency and selectivity of inhibitors targeting SMYD2. While specific data on 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline was not detailed, its structural similarities suggest it may exhibit comparable inhibitory effects .
Q & A
Q. What are the established synthetic routes for 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline, and what intermediates are critical?
The synthesis typically involves multi-step protocols. A common approach starts with chlorination and methoxylation of aniline derivatives. For example, 3-chloro-4-methoxyaniline can be synthesized via chlorination of 4-methoxyaniline, followed by N-alkylation with cyclopropanemethanol derivatives. Key intermediates include 3-chloro-4-methoxyaniline and cyclopropylmethyl halides. Reaction conditions (e.g., temperature, catalysts like Ru complexes) significantly influence yield and purity .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- X-ray crystallography : Resolves bond angles and spatial arrangement (e.g., C-Cl and C-O bond lengths) with high precision. Studies on analogous compounds report mean σ(C–C) = 0.002 Å and R factor = 0.026 .
- Spectroscopy : H/C NMR confirms substituent positions (e.g., methoxy at C3, cyclopropylmethyl at N). Mass spectrometry (MS) verifies molecular weight (e.g., CHClNO, MW 227.7 g/mol).
- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .
Q. How does the compound behave under varying pH and temperature conditions?
Stability studies on similar aniline derivatives show:
- Acidic/alkaline conditions : Hydrolysis of the methoxy group may occur at extremes (pH < 2 or > 12).
- Thermal stability : Decomposition observed above 200°C, with potential formation of chlorinated byproducts.
- Light sensitivity : UV exposure can induce nitro-to-amine reduction in nitroaromatic analogs .
Advanced Research Questions
Q. What strategies optimize the synthetic yield of 4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline?
- Catalyst selection : Ru-based catalysts (e.g., [Ru(2-(6-methoxypyridin-2-yl)-1,10-phenanthroline)(MeCN)Cl]Cl) enhance N-alkylation efficiency, achieving up to 84% yield .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve cyclopropylmethyl group incorporation.
- Temperature control : Maintaining 110°C for 12 hours minimizes side reactions during alkylation .
Q. What reaction mechanisms govern its functionalization (e.g., halogenation, cross-coupling)?
- Electrophilic substitution : Chlorine at C4 directs further substitution to meta positions.
- Buchwald-Hartwig amination : Enables N-aryl bond formation with aryl halides.
- Suzuki coupling : Requires Pd catalysts for biaryl synthesis, though steric hindrance from the cyclopropylmethyl group may limit reactivity .
Q. How can computational modeling predict its biological or material properties?
- DFT calculations : Estimate HOMO/LUMO energies for redox behavior (e.g., E ≈ -5.8 eV for electron-withdrawing Cl and OCH groups).
- Molecular docking : Screens interactions with enzymes (e.g., cytochrome P450 isoforms) to predict metabolic pathways .
Q. What experimental designs are recommended for evaluating its bioactivity?
- Enzyme assays : Test inhibition of targets like monoamine oxidases (MAOs) using fluorometric kits.
- Cell-based studies : Use HEK293 or HepG2 lines to assess cytotoxicity (IC) and apoptosis markers (e.g., caspase-3).
- ADMET profiling : Measure solubility (LogP ≈ 2.5), plasma protein binding, and CYP450 inhibition .
Q. How can green chemistry principles improve its synthesis?
- Solvent-free conditions : Reduce waste using microwave-assisted reactions.
- Biocatalysts : Lipases or oxidoreductases for enantioselective modifications.
- Atom economy : Optimize stoichiometry to minimize byproducts (e.g., NaOMe as a base in alkylation steps) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
